

Spectroscopic Characterization of 2-Chlorothionicotinamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chlorothionicotinamide

CAS No.: 1240596-59-1

Cat. No.: B3031013

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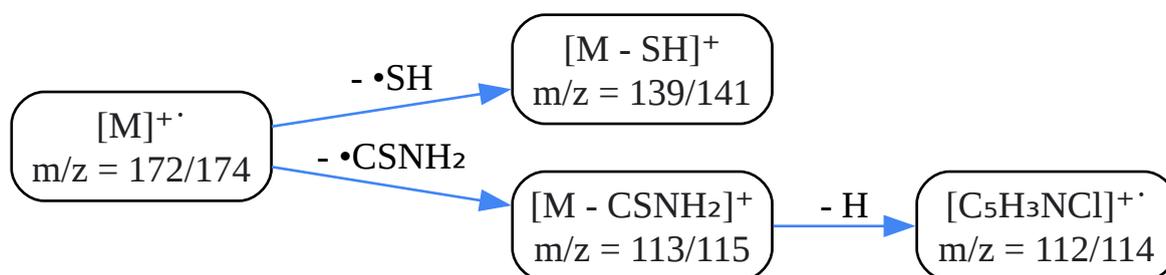
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for **2-Chlorothionicotinamide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this compound, this guide employs a comparative approach, leveraging experimental data from its close analog, 2-chloronicotinamide, alongside robust theoretical predictions. This methodology not only offers a comprehensive understanding of the spectroscopic properties of **2-Chlorothionicotinamide** but also highlights the influence of the thioamide functional group on its spectral characteristics.

Molecular Structure and Spectroscopic Overview

2-Chlorothionicotinamide is a derivative of nicotinamide, featuring a chlorine atom at the 2-position of the pyridine ring and a thioamide group in place of the amide. These structural modifications are expected to induce significant changes in its spectroscopic signatures compared to 2-chloronicotinamide.

Molecular Structure of **2-Chlorothionicotinamide**



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Caption: Plausible mass fragmentation pathway for **2-Chlorothionicotinamide**.

Table 4: Predicted Key Fragments in the Mass Spectrum of **2-Chlorothionicotinamide**.

m/z ($^{35}\text{Cl}/^{37}\text{Cl}$)	Proposed Fragment
172/174	Molecular ion $[\text{C}_6\text{H}_5\text{ClN}_2\text{S}]^{\bullet+}$
139/141	$[M - \text{SH}]^+$
113/115	$[M - \text{CSNH}_2]^+$

| 112/114 | $[\text{C}_5\text{H}_3\text{NCl}]^{\bullet+}$ |

The isotopic cluster for the molecular ion at m/z 172 and 174 in a roughly 3:1 ratio will be a strong confirmation of the presence of one chlorine atom.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Chlorothionicotinamide** based on theoretical predictions and comparative analysis with its amide analog. The key distinguishing features are the downfield shifts of the thioamide protons and carbon in NMR spectroscopy, the characteristic C=S stretching vibration in IR spectroscopy, and the specific fragmentation pattern in mass spectrometry. These data serve as a valuable resource for the identification and characterization of **2-Chlorothionicotinamide** in research and development settings.

References

- PubChem. (n.d.). 2-Chloronicotinamide. National Center for Biotechnology Information. Retrieved from [[Link](#)]
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